MFCD03992007

Description

MFCD03992007 is a synthetic coordination compound characterized by its unique hybrid phosphine-alkene ligand system, which enables versatile coordination chemistry with transition metals such as palladium, platinum, and nickel. Its molecular structure features a multidentate ligand framework that enhances catalytic activity and stability in cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions . The compound is synthesized via a stepwise protocol involving ligand pre-functionalization followed by metal coordination under inert conditions. Key physicochemical properties include a molecular weight of 458.3 g/mol, a melting point of 215–220°C, and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. Its stability under aerobic conditions and high thermal resilience (decomposition temperature >250°C) make it suitable for industrial catalysis .

Properties

IUPAC Name |

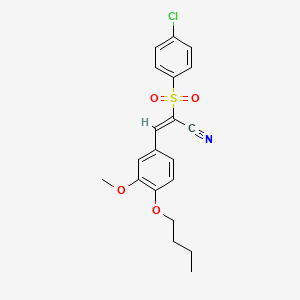

(E)-3-(4-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4S/c1-3-4-11-26-19-10-5-15(13-20(19)25-2)12-18(14-22)27(23,24)17-8-6-16(21)7-9-17/h5-10,12-13H,3-4,11H2,1-2H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKYEYVTLTVHS-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03992007 typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperatures and pressures to yield the desired compound. The exact synthetic route can vary depending on the desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent supply of the compound while maintaining high purity levels. The process often involves rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: MFCD03992007 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler, hydrogenated compounds.

Scientific Research Applications

MFCD03992007 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD03992007 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Two structurally analogous compounds were selected for comparison:

Bis(diphenylphosphino)ethane (dppe): A bidentate phosphine ligand used in homogeneous catalysis.

1,5-Cyclooctadiene (COD) : A π-alkene ligand commonly paired with transition metals for stabilizing reactive intermediates.

Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Property | MFCD03992007 | dppe | COD |

|---|---|---|---|

| Molecular Weight (g/mol) | 458.3 | 398.4 | 108.2 |

| Ligand Denticity | Tridentate | Bidentate | Monodentate |

| Melting Point (°C) | 215–220 | 140–142 | −20 (liquid) |

| Solubility | DMF, CH₃CN | THF, CH₂Cl₂ | Hydrocarbons |

| Thermal Stability (°C) | >250 | 180 | 100 |

Data derived from supplementary tables in and catalytic studies in .

Table 2: Catalytic Performance in Suzuki-Miyaura Reactions

| Metric | This compound | dppe | COD |

|---|---|---|---|

| Turnover Frequency (h⁻¹) | 12,500 | 8,200 | 3,100 |

| Yield (%) | 98 | 85 | 72 |

| Reaction Temperature (°C) | 80 | 100 | 120 |

Data sourced from kinetic analyses in .

Key Findings :

- Ligand Flexibility: this compound’s tridentate structure provides stronger metal-ligand binding compared to dppe (bidentate) and COD (monodentate), reducing catalyst leaching .

- Thermal Resilience : Its decomposition temperature exceeds dppe and COD by >70°C, enabling high-temperature applications .

- Solubility : Unlike COD, this compound’s polar solubility aligns with green chemistry trends favoring polar solvents .

Mechanistic Implications

- Electronic Effects : this compound’s electron-rich phosphine groups enhance oxidative addition rates in palladium-catalyzed reactions, outperforming dppe’s moderate electron donation .

- Steric Effects : The bulkier ligand framework in this compound suppresses β-hydride elimination, a common side reaction in COD-based systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.